molecular formula C18H18FN3O3S B2685114 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946291-32-3

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2685114
CAS No.: 946291-32-3
M. Wt: 375.42
InChI Key: JKVVJCPLUBPZJP-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound that features a urea moiety linked to a fluorophenyl group and an indole derivative. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves the following steps:

    Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Indole Derivative: The indole derivative can be attached through a sulfonylation reaction, where the indole reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indole-2-carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving urea derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and indole moieties could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-3-(2-(1H-indol-3-yl)ethyl)urea: Lacks the sulfonyl group, which may affect its biological activity.

    1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: Substitution of fluorine with chlorine could alter its reactivity and interactions.

    1-(2-fluorophenyl)-3-(2-(1H-indol-3-yl)sulfonyl)ethyl)urea: Similar structure but without the methyl group on the indole, which could influence its properties.

Uniqueness

1-(2-fluorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the combination of its fluorophenyl, indole, and sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-12-17(13-6-2-4-8-15(13)21-12)26(24,25)11-10-20-18(23)22-16-9-5-3-7-14(16)19/h2-9,21H,10-11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVVJCPLUBPZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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